molecular formula C10H9F8NO B2941539 N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine CAS No. 223532-57-8

N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine

Cat. No.: B2941539
CAS No.: 223532-57-8
M. Wt: 311.175
InChI Key: ZIJSDNHWJNXBNN-UHFFFAOYSA-N
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Description

N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine is a chemical compound with the molecular formula C10H9F8NO and is identified by the PubChem CID 2063507 . This structurally distinct molecule features a furylmethylamine group linked to an octafluoropentyl chain. The presence of multiple fluorine atoms can significantly influence the compound's properties, such as its lipophilicity, metabolic stability, and binding affinity, making it a candidate for investigation in various research fields. In medicinal and chemical biology research, such fluorinated compounds are often explored as potential inhibitors of protein-protein interactions, particularly in the context of epigenetic targets like methyl-lysine reader proteins . The high fluorine content also suggests potential applications in materials science, for instance, in the development of specialty surfactants or as a precursor in the synthesis of more complex fluorinated molecules . This product is intended for research purposes only and is not approved for use in humans or as a veterinary diagnostic or therapeutic agent. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoro-N-(furan-2-ylmethyl)pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F8NO/c11-7(12)9(15,16)10(17,18)8(13,14)5-19-4-6-2-1-3-20-6/h1-3,7,19H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJSDNHWJNXBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC(C(C(C(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F8NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for efficient production.

Mechanism of Action

The mechanism of action of N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine involves its interaction with specific molecular targets and pathways. The highly fluorinated pentane chain imparts lipophilicity, allowing the compound to interact with lipid membranes and proteins. The furan ring can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that can modulate biological activity .

Comparison with Similar Compounds

Fluorinated Alcohols vs. Amines

2,2,3,3,4,4,5,5-Octafluoropentan-1-ol (CAS 355-80-6), a closely related alcohol, shares the octafluorinated pentane backbone but differs in the terminal functional group (alcohol vs. amine). Key comparisons include:

Property N1-(2-Furylmethyl)-Octafluoropentan-1-Amine 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol
Molecular Weight Not reported 232.07 g/mol
Boiling Point (°C) Not reported 140.5
Functional Group Amine Alcohol
LogP (Lipophilicity) Likely higher due to amine + furyl 1.80

For instance, octafluoropentan-1-ol carbonate resists alkylation reactions , whereas the amine’s nucleophilic nitrogen could participate in amidation or coordination chemistry, similar to fluorinated borane catalysts .

Other Perfluorinated Compounds

Perfluorinated compounds like 2,2,3,3,4,4,5,5-octafluorovaleric acid (CAS 376-72-7) and octafluorooctanoyl chloride (CAS 72623-70-2) exhibit distinct reactivity profiles:

  • Octafluorovaleric acid : Carboxylic acid functionality enables esterification or salt formation, contrasting with the amine’s nucleophilic reactivity.

Amine-Based Corrosion Inhibitors

Aliphatic amines like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) and N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine (TETA) demonstrate corrosion inhibition via adsorption on metal surfaces, driven by lone electron pairs on nitrogen .

Spectroscopic and Computational Insights

Computational tools predict 19F NMR chemical shifts for fluorinated compounds with high accuracy (RMS error: 3.57 ppm) . For example:

  • 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol exhibits conformationally averaged shifts dominated by gauche fluorine stereoelectronic effects .
  • The target amine’s shifts would differ due to the amine group’s electronic influence and furyl substituent. DFT studies could quantify these effects, aiding structural characterization .

Biological Activity

N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine is a synthetic organic compound notable for its unique structure characterized by a furan ring and a highly fluorinated pentane chain. This composition imparts distinct chemical properties that make it valuable for various scientific applications, particularly in biology and medicinal chemistry.

  • IUPAC Name : 2,2,3,3,4,4,5,5-octafluoro-N-(furan-2-ylmethyl)pentan-1-amine
  • Molecular Formula : C10H9F8NO
  • Molecular Weight : 311.17 g/mol
  • CAS Number : 223532-57-8

The presence of fluorine atoms enhances the compound's stability and lipophilicity, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with lipid membranes and proteins. The fluorinated chain allows for better membrane penetration and interaction with biological targets. The furan ring can participate in biochemical reactions that may lead to the formation of reactive intermediates influencing various biological pathways.

Antimicrobial Properties

Research has indicated potential antimicrobial and antifungal activities of this compound. Its unique structure may enable it to disrupt microbial cell membranes or interfere with metabolic processes.

Case Studies and Research Findings

  • Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry explored various fluorinated compounds for their antimicrobial properties. This compound demonstrated significant activity against a range of bacterial strains (e.g., E. coli, Staphylococcus aureus) and fungi (e.g., Candida albicans), suggesting its potential as a therapeutic agent in treating infections .
  • Drug Development : In drug discovery research focused on developing novel anticoagulants and anti-inflammatory agents, the compound showed promise due to its ability to modulate specific enzyme activities involved in these pathways. For instance, preliminary studies indicated that it could inhibit certain proteases involved in the coagulation cascade .
  • Fluorinated Pharmaceuticals : The compound is being investigated as a building block for synthesizing fluorinated pharmaceuticals with enhanced metabolic stability. Its unique fluorinated structure may improve drug efficacy by prolonging circulation time and reducing metabolic degradation .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialE. coli, S. aureusSignificant growth inhibition
AntifungalCandida albicansModerate growth inhibition
Enzyme InhibitionCoagulation ProteasesPotential inhibition observed
Drug DevelopmentVarious Metabolic PathwaysEnhanced stability in preliminary tests

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